1-(Oxolan-3-ylsulfanyl)ethan-1-one

Overview

Description

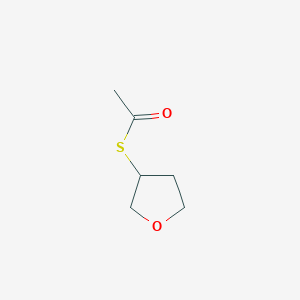

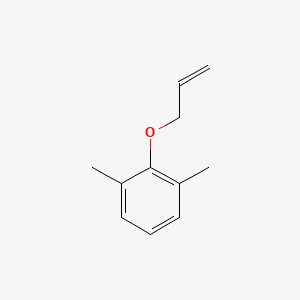

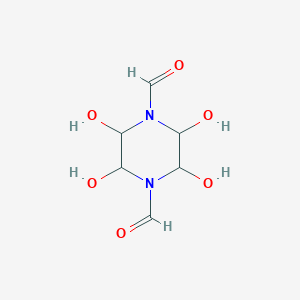

“1-(Oxolan-3-ylsulfanyl)ethan-1-one” is a chemical compound with the molecular formula C6H10O2S . It is a derivative of oxolane, also known as tetrahydrofuran, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “1-(Oxolan-3-ylsulfanyl)ethan-1-one” consists of an oxolane ring attached to a sulfanyl group and an ethanone group . The molecular weight of this compound is 146.20 . Further analysis would require more specific information or computational chemistry methods.Physical And Chemical Properties Analysis

“1-(Oxolan-3-ylsulfanyl)ethan-1-one” has a molecular weight of 146.20 . The compound is likely to be a liquid at room temperature, based on similar compounds . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Scientific Research Applications

Alkylation Studies

1-(Oxolan-3-ylsulfanyl)ethan-1-one has been studied in the context of alkylation reactions. Specifically, it has been used in the alkylation of 2,2′-(methylenedisulfanediyl)- and 2,2′-(ethane-1,2-diyldisulfanediyl)bis-(1,3-benzothiazoles). This process primarily involves the exocyclic sulfur atoms and is influenced by the presence of an electron-withdrawing carbonyl group between the bridging methylene units (Dorofeev et al., 2017).

Oxidation Research

The compound has been utilized in studies on the selective oxidation of methane and ethane to alcohols. This research is significant in understanding the conversion of simple hydrocarbons into more complex and useful compounds (Sen et al., 1994).

Stereoisomer Separation

Research involving the separation of diastereomers and enantiomers of certain molecules has also incorporated 1-(Oxolan-3-ylsulfanyl)ethan-1-one. This application is crucial in the field of chirality and enantiomeric purity, which has significant implications in pharmaceuticals and other chemical industries (Aga et al., 1999).

Polymer Research

The compound has been used in the synthesis and study of various polymers. This includes research on polyaddition behaviors and the creation of materials with specific properties (Tomita et al., 2001).

Bioimaging Studies

1-(Oxolan-3-ylsulfanyl)ethan-1-one has found applications in bioimaging, particularly in the development of fluorescent probes for zinc. This research is pivotal for advancing biological and medical imaging technologies (Bhanja et al., 2015).

Oxidative Stress Measurement

The compound's derivatives have been used in measuring exhaled ethane as a marker of lipid peroxidation, particularly in studies related to chronic obstructive pulmonary disease. This showcases its utility in medical diagnostics and understanding of disease mechanisms (Paredi et al., 2000).

properties

IUPAC Name |

S-(oxolan-3-yl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-5(7)9-6-2-3-8-4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYLFXFMHSJHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647231 | |

| Record name | S-Oxolan-3-yl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolan-3-ylsulfanyl)ethan-1-one | |

CAS RN |

156380-32-4 | |

| Record name | S-Oxolan-3-yl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)